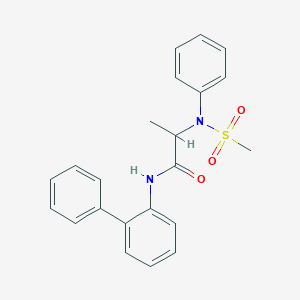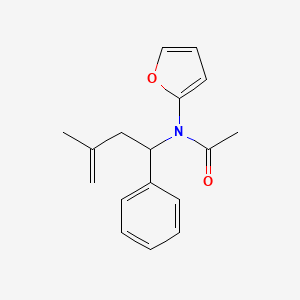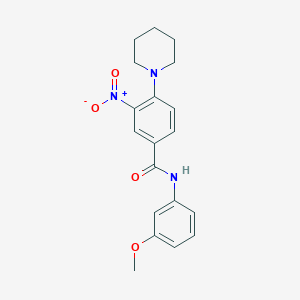
N-(4-butoxyphenyl)-N'-(1-phenylethyl)ethanediamide
Vue d'ensemble
Description
N-(4-butoxyphenyl)-N'-(1-phenylethyl)ethanediamide, commonly known as BPEA, is a synthetic compound that has gained attention in recent years due to its potential as a research tool in the field of neuroscience. BPEA belongs to a class of compounds known as positive allosteric modulators, which can enhance the activity of certain receptors in the brain. In
Mécanisme D'action
BPEA acts as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor and the NMDA glutamate receptor. This means that it binds to a site on these receptors that is separate from the site where the neurotransmitter binds, and enhances the activity of the receptor in response to neurotransmitter binding. This can lead to increased neurotransmitter release and improved synaptic plasticity, which may underlie the cognitive-enhancing effects of BPEA.
Biochemical and Physiological Effects:
BPEA has been shown to improve memory and cognitive function in animal models, and may have potential as a treatment for cognitive decline in humans. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. However, further research is needed to determine the safety and efficacy of BPEA in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of BPEA is its ability to selectively enhance the activity of specific receptors in the brain, which can help researchers to better understand the role of these receptors in various neurological disorders. However, one limitation of BPEA is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many potential future directions for research on BPEA. One area of interest is the development of more selective and potent positive allosteric modulators of the α7 nicotinic acetylcholine receptor and the NMDA glutamate receptor. Another area of interest is the investigation of the potential therapeutic effects of BPEA in various neurological disorders, such as Alzheimer's disease and schizophrenia. Additionally, further research is needed to determine the safety and efficacy of BPEA in humans, and to identify any potential side effects or drug interactions.
Applications De Recherche Scientifique
BPEA has been shown to enhance the activity of certain receptors in the brain, including the α7 nicotinic acetylcholine receptor and the NMDA glutamate receptor. This makes it a promising tool for studying the role of these receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia. BPEA has also been shown to improve cognitive function in animal models, suggesting its potential as a cognitive enhancer.
Propriétés
IUPAC Name |
N-(4-butoxyphenyl)-N'-(1-phenylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-3-4-14-25-18-12-10-17(11-13-18)22-20(24)19(23)21-15(2)16-8-6-5-7-9-16/h5-13,15H,3-4,14H2,1-2H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIGFSHNHZGLHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C(=O)NC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Butoxyphenyl)-N'-(1-phenylethyl)ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[5-bromo-2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-1,2,3,4,5,6,7,8,9,10-decahydro-9-acridinyl)phenoxy]acetonitrile](/img/structure/B4070242.png)

![N-(sec-butyl)-2-{[N-(2-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4070253.png)
![diethyl 5-[({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4070259.png)

![4-(4-methylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B4070271.png)
![N-(sec-butyl)-2-[(4-methylbenzoyl)amino]benzamide](/img/structure/B4070278.png)
![1-[(5-chloro-2-thienyl)sulfonyl]-2-methylindoline](/img/structure/B4070281.png)
![2-{[N-(2,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}-N-(1-phenylethyl)benzamide](/img/structure/B4070282.png)

![2-amino-4-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4070323.png)
![4-nitro-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B4070328.png)
![N-(2,4-difluorophenyl)-2-{4-[(isopropylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4070334.png)